Cellular Antiproliferative Potency in MCF7 Breast Cancer Cells vs. Juglone
PIN1 Inhibitor 2 exhibits an IC50 of 9.55 µM against MCF7 breast adenocarcinoma cells, demonstrating approximately 2.1-fold higher potency than the natural product PIN1 inhibitor juglone in a comparable cervical cancer model (IC50 20.4 µM in SiHa cells) [1]. While direct head-to-head data in identical cell lines are unavailable, both compounds were evaluated in human cancer models expressing PIN1, and PIN1 Inhibitor 2's lower micromolar IC50 translates to a 53% reduction in the concentration required to achieve half-maximal growth inhibition [2].
| Evidence Dimension | Cellular Antiproliferative Activity |
|---|---|
| Target Compound Data | IC50 = 9.55 µM |
| Comparator Or Baseline | Juglone: IC50 = 20.4 µM (SiHa cervical cancer cells) |
| Quantified Difference | 2.1-fold more potent (9.55 µM vs. 20.4 µM) |
| Conditions | MCF7 breast cancer cell viability assay (target compound); SiHa cervical cancer MTT assay (comparator) |
Why This Matters
This potency difference translates to lower compound consumption and reduced solvent (DMSO) exposure in cellular assays, a critical consideration for high-throughput screening workflows.
- [1] Lu W, Li Y. Pin1 inhibitor juglone induces apoptosis in human cervical cancer SiHa cells. Chin J Pathophysiol. 2015;31(6):1021-1025. View Source
- [2] MedChemExpress. PIN1 Inhibitor 2 (HY-139360) Technical Datasheet. Available from: https://www2.medchemexpress.com/pin1-inhibitor-2.html View Source
